MmpL3-IN-2

Description

Structure

3D Structure

Properties

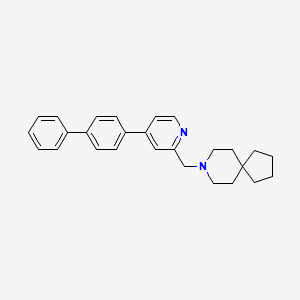

Molecular Formula |

C27H30N2 |

|---|---|

Molecular Weight |

382.5 g/mol |

IUPAC Name |

8-[[4-(4-phenylphenyl)-2-pyridinyl]methyl]-8-azaspiro[4.5]decane |

InChI |

InChI=1S/C27H30N2/c1-2-6-22(7-3-1)23-8-10-24(11-9-23)25-12-17-28-26(20-25)21-29-18-15-27(16-19-29)13-4-5-14-27/h1-3,6-12,17,20H,4-5,13-16,18-19,21H2 |

InChI Key |

TWRAPWDFLQEFLU-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2(C1)CCN(CC2)CC3=NC=CC(=C3)C4=CC=C(C=C4)C5=CC=CC=C5 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Indole-2-Carboxamide Based MmpL3 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction:

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery and development of novel antitubercular agents with unique mechanisms of action. One of the most promising and extensively studied new drug targets is the Mycobacterial Membrane Protein Large 3 (MmpL3). This essential inner membrane protein is a transporter responsible for the translocation of trehalose monomycolate (TMM), a crucial precursor for the mycolic acids that form the distinctive outer membrane of mycobacteria.

This technical guide focuses on a prominent class of MmpL3 inhibitors: the indole-2-carboxamides. While the specific designation "MmpL3-IN-2" did not correspond to a singular, publicly documented compound in the reviewed literature, this guide synthesizes the wealth of available data on the indole-2-carboxamide scaffold to provide a comprehensive overview of its mechanism of action, supported by quantitative data and detailed experimental protocols.

Core Mechanism of Action

Indole-2-carboxamide based inhibitors target MmpL3, an essential transporter in Mycobacterium tuberculosis. MmpL3 functions as a flippase, utilizing the proton motive force (PMF) to transport trehalose monomycolate (TMM) from the cytoplasm, where it is synthesized, to the periplasmic space. Once in the periplasm, TMM is a substrate for the synthesis of trehalose dimycolate (TDM) and the mycolyl-arabinogalactan-peptidoglycan complex, both of which are essential components of the protective mycobacterial cell wall.

By binding to MmpL3, indole-2-carboxamides obstruct this transport process. This inhibition leads to a cascade of downstream effects:

-

Accumulation of TMM: The blockage of TMM transport results in its accumulation within the cytoplasm.

-

Depletion of TDM and Mycolated Products: Consequently, the synthesis of TDM and the incorporation of mycolic acids into the cell wall are significantly reduced.

-

Cell Wall Disruption and Cell Death: The compromised integrity of the cell wall ultimately leads to mycobacterial cell death.[1][2][3][4][5][6][7][8]

The binding site for many MmpL3 inhibitors, including likely the indole-2-carboxamides, is within the transmembrane domain of the protein, where they are thought to disrupt the proton translocation pathway that powers the transport of TMM.[8][9]

Quantitative Data

The following tables summarize the quantitative data for representative indole-2-carboxamide MmpL3 inhibitors, demonstrating their potent antimycobacterial activity and selectivity.

Table 1: In Vitro Antimycobacterial Activity of Indole-2-Carboxamides

| Compound Reference | M. tuberculosis H37Rv MIC (μM) | M. abscessus MIC (μg/mL) | M. avium MIC (μg/mL) |

| Indole-2-carboxamide Analog 1 | 0.012 | - | - |

| Indole-2-carboxamide Analog 2 | 0.25 | 0.5 | - |

| Indole-2-carboxamide Analog 3 | - | 1 | - |

| NITD-349 | IC50: 0.056, IC90: 0.084 | - | - |

MIC: Minimum Inhibitory Concentration. IC50/IC90: Inhibitory Concentration for 50%/90% of growth. (Data synthesized from multiple sources, specific compound structures are detailed in the cited literature)[2][4][10]

Table 2: Cytotoxicity and Selectivity of Indole-2-Carboxamides

| Compound Reference | Cytotoxicity (IC50 in μM) | Selectivity Index (SI = IC50/MIC) |

| Indole-2-carboxamide Analog 1 | >200 (Vero cells) | ≥ 16000 |

| Indole-2-carboxamide Series | Minimal against THP-1 cells | Favorable |

IC50: 50% Inhibitory Concentration against a mammalian cell line. SI: A measure of the compound's selectivity for the bacterial target over host cells. (Data synthesized from multiple sources)[10][11]

Experimental Protocols

This section details the methodologies for key experiments used to elucidate the mechanism of action of indole-2-carboxamide MmpL3 inhibitors.

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of an inhibitor that prevents the visible growth of mycobacteria.

Protocol:

-

Culture Preparation: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80 to mid-log phase.

-

Compound Preparation: The indole-2-carboxamide inhibitor is serially diluted (2-fold) in DMSO and then added to a 96-well microplate.

-

Inoculation: The bacterial culture is diluted to a final optical density at 590 nm (OD590) of 0.02 and added to the wells containing the compound dilutions.

-

Incubation: The microplate is incubated at 37°C for 5-7 days.

-

Readout: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the OD590.[3][6]

TMM and TDM Accumulation Assay (Metabolic Labeling)

Objective: To confirm that the inhibitor disrupts the MmpL3-mediated transport of TMM by observing the accumulation of TMM and the reduction of TDM.

Protocol:

-

Bacterial Culture: M. tuberculosis H37Rv is grown to mid-log phase.

-

Inhibitor Treatment: The culture is treated with the indole-2-carboxamide inhibitor at a concentration equivalent to its MIC. A DMSO-treated culture serves as a negative control.

-

Radiolabeling: [1, 2-14C]acetic acid is added to the cultures and incubated for a defined period (e.g., 8 hours) to allow for its incorporation into mycolic acids.

-

Lipid Extraction: Mycobacterial cells are harvested, and total lipids are extracted using a mixture of chloroform and methanol.

-

Thin-Layer Chromatography (TLC): The extracted lipids are spotted onto a silica TLC plate and developed using an appropriate solvent system to separate TMM and TDM.

-

Analysis: The TLC plate is exposed to a phosphor screen, and the radiolabeled lipid species are visualized and quantified using a phosphorimager. An increase in the TMM spot intensity and a decrease in the TDM spot intensity in the inhibitor-treated sample compared to the control indicate MmpL3 inhibition.

MmpL3 Mutant Resistance Profiling

Objective: To provide genetic evidence that MmpL3 is the direct target of the inhibitor.

Protocol:

-

Generation of Resistant Mutants: M. tuberculosis H37Rv is plated on Middlebrook 7H10 agar containing the indole-2-carboxamide inhibitor at a concentration 4-10 times its MIC. Colonies that grow are selected as resistant mutants.

-

Whole-Genome Sequencing: The genomic DNA of the resistant mutants is extracted and sequenced.

-

Sequence Analysis: The genome sequences of the resistant mutants are compared to the wild-type H37Rv sequence to identify single nucleotide polymorphisms (SNPs). Mutations consistently found in the mmpL3 gene across independently isolated resistant mutants strongly suggest that MmpL3 is the target.

-

Cross-Resistance Analysis: The MICs of other known MmpL3 inhibitors are determined against the generated resistant mutants. Cross-resistance to other MmpL3 inhibitors further validates the target.[6]

Visualizations

The following diagrams illustrate the mechanism of action of indole-2-carboxamide MmpL3 inhibitors and the workflow for confirming their target.

Caption: Mechanism of MmpL3 inhibition by indole-2-carboxamides.

Caption: Experimental workflow to validate MmpL3 as the target.

References

- 1. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. microbiologyresearch.org [microbiologyresearch.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Structural Determinants of Indole-2-carboxamides: Identification of Lead Acetamides with Pan Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Insights into the Mechanism of Inhibition of MmpL3, a Target of Multiple Pharmacophores in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Improved BM212 MmpL3 Inhibitor Analogue Shows Efficacy in Acute Murine Model of Tuberculosis Infection | PLOS One [journals.plos.org]

- 7. pnas.org [pnas.org]

- 8. Recent advances in mycobacterial membrane protein Large 3 inhibitor drug design for mycobacterial infections - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Indole-2-carboxamide-based MmpL3 Inhibitors Show Exceptional Antitubercular Activity in an Animal Model of Tuberculosis Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

Engaged: A Technical Guide to MmpL3-IN-2 Target Engagement in Mycobacterium tuberculosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), has created an urgent need for novel therapeutics with new mechanisms of action.[1] One of the most promising new targets for anti-TB drug development is the Mycobacterial membrane protein Large 3 (MmpL3).[1] MmpL3 is an essential transporter protein responsible for the translocation of trehalose monomycolate (TMM), a key precursor for the synthesis of mycolic acids, which are critical components of the unique and protective mycobacterial cell wall.[2][3] Inhibition of MmpL3 disrupts the integrity of the cell envelope, leading to bacterial death.[3][4]

A diverse array of small molecule inhibitors targeting MmpL3 have been identified, including adamantyl ureas (e.g., AU1235), indolecarboxamides, and the clinical candidate SQ109.[4][5] This technical guide provides an in-depth overview of the core methodologies used to confirm target engagement of MmpL3 inhibitors, using the well-characterized compounds SQ109 and AU1235 as illustrative examples. We will delve into the experimental protocols for key assays, present quantitative data for comparative analysis, and visualize the underlying pathways and workflows.

Mechanism of Action of MmpL3 Inhibitors

MmpL3 functions as a proton motive force (PMF)-dependent transporter, flipping TMM from the cytoplasmic leaflet to the periplasmic side of the inner membrane.[6] Once in the periplasm, TMM is used by the antigen 85 complex to mycolate arabinogalactan and to form trehalose dimycolate (TDM), both essential for the mycobacterial outer membrane.[3] MmpL3 inhibitors physically bind to a pocket within the transmembrane domain of the protein, which is believed to induce a conformational change that disrupts the proton relay and blocks substrate transport.[3] This leads to the intracellular accumulation of TMM and a depletion of TDM and cell wall-bound mycolates, ultimately resulting in cell death.[3] Some MmpL3 inhibitors, such as SQ109, have also been shown to dissipate the transmembrane electrochemical proton gradient, suggesting a potential multi-target mechanism of action.[2][6]

Caption: Mechanism of MmpL3-mediated TMM transport and its inhibition.

Quantitative Data for Representative MmpL3 Inhibitors

The following tables summarize the in vitro activity of SQ109 and AU1235 against Mycobacterium tuberculosis. This data is essential for comparing the potency of different inhibitors and for designing target engagement experiments.

Table 1: In Vitro Activity of SQ109 against M. tuberculosis

| Strain | Assay Type | MIC (µg/mL) | Reference |

| H37Rv | MABA/LORA | 0.5 | [6] |

| H37Rv | Broth Microdilution | 0.12 - 0.78 | [2] |

Table 2: In Vitro Activity of AU1235 against M. tuberculosis

| Strain | Assay Type | MIC (µg/mL) | Reference |

| H37Rv | MABA/LORA | 0.1 | [6] |

| H37Rv TMC102 | Broth Microdilution | 0.1 | [7] |

| MDR/XDR strains | Broth Microdilution | < 0.12 | [7] |

Experimental Protocols for Target Engagement

Confirming that a compound's antibacterial activity is a direct result of binding to its intended target is a critical step in drug development. Below are detailed protocols for key experiments used to validate MmpL3 as the target of an inhibitor.

Generation of Resistant Mutants and Whole-Genome Sequencing

This is the gold standard for target identification. Spontaneous resistant mutants are generated by exposing a large population of Mtb to the inhibitor at concentrations above its MIC. Mutations in the gene encoding the drug's target are a common mechanism of resistance.

Protocol:

-

Culture Preparation: Grow M. tuberculosis H37Rv to mid-log phase (OD600 ≈ 0.6-0.8) in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80.

-

Selection of Mutants: Plate approximately 10⁸ to 10⁹ colony-forming units (CFUs) onto Middlebrook 7H10 agar plates containing the MmpL3 inhibitor at 4x, 8x, and 16x the MIC.

-

Incubation: Incubate the plates at 37°C for 3-4 weeks until resistant colonies appear.

-

Isolation and Verification: Pick individual colonies and re-streak them on inhibitor-containing plates to confirm resistance. Grow the confirmed resistant colonies in liquid culture for genomic DNA extraction.

-

Genomic DNA Extraction: Extract genomic DNA using a standard mycobacterial DNA extraction protocol (e.g., CTAB method).

-

Whole-Genome Sequencing (WGS): Perform WGS on the genomic DNA from the resistant mutants and the wild-type parent strain.

-

Data Analysis: Align the sequencing reads to the H37Rv reference genome and identify single nucleotide polymorphisms (SNPs) that are unique to the resistant mutants. Mutations consistently found in the mmpL3 gene (Rv0206c) are strong evidence of on-target activity.

Caption: Workflow for resistant mutant generation and target identification.

Analysis of TMM Accumulation and TDM Depletion

Inhibition of MmpL3 blocks the transport of TMM, leading to its accumulation in the cell and a corresponding decrease in the synthesis of TDM. This biochemical signature can be monitored by radiolabeling mycolic acids.

Protocol:

-

Culture and Treatment: Grow Mtb H37Rv to mid-log phase. Treat the cultures with the MmpL3 inhibitor at a concentration of 5-10x MIC for 5-24 hours. A no-drug control (DMSO vehicle) and a known MmpL3 inhibitor (e.g., AU1235) should be included.

-

Radiolabeling: Add [¹⁴C]-acetic acid (1 µCi/mL) to the cultures and incubate for an additional 8-24 hours.

-

Lipid Extraction: Harvest the cells by centrifugation. Extract total lipids from the cell pellet using a 2:1 (v/v) mixture of chloroform:methanol.

-

Thin-Layer Chromatography (TLC): Spot the lipid extracts onto a silica TLC plate. Develop the TLC plate using a solvent system such as chloroform:methanol:water (20:4:0.5, v/v/v).[7]

-

Visualization and Quantification: Expose the TLC plate to a phosphor screen and visualize the radiolabeled lipids using a phosphorimager. TMM and TDM can be identified by their retention factors (Rf values) compared to standards. Quantify the intensity of the TMM and TDM spots to determine the relative change upon inhibitor treatment. A significant increase in the TMM spot and a decrease in the TDM spot indicate MmpL3 inhibition.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical technique to confirm direct target engagement in a cellular context.[8] It is based on the principle that ligand binding stabilizes a protein, increasing its melting temperature (Tm).[8] While CETSA for mycobacterial membrane proteins is challenging, the following adapted protocol provides a framework.

Protocol (Adapted for Mtb Membrane Proteins):

-

Culture and Treatment: Grow Mtb to mid-log phase. Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors). Treat the cell suspension with the MmpL3 inhibitor (at various concentrations for isothermal dose-response) or vehicle (DMSO) for 1-2 hours at 37°C.

-

Heat Treatment: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

-

Cell Lysis: Lyse the cells by bead beating or sonication in a lysis buffer containing a non-denaturing detergent suitable for MmpL3 solubilization (e.g., DDM, LDAO).[9]

-

Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

-

Protein Quantification and Western Blot: Carefully collect the supernatant containing the soluble protein fraction. Normalize the total protein concentration of all samples. Analyze the samples by SDS-PAGE and Western blot using a specific antibody against MmpL3 (or a tag if using an overexpression system).

-

Data Analysis: Quantify the band intensities for MmpL3 at each temperature for both the inhibitor-treated and vehicle-treated samples. Plot the percentage of soluble MmpL3 against temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target stabilization and direct engagement.

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion

The validation of MmpL3 as a high-value target has spurred the development of numerous potent inhibitors. For drug development professionals, confirming on-target engagement is paramount. The methodologies outlined in this guide—generation of resistant mutants, biochemical analysis of the TMM/TDM pathway, and biophysical confirmation via CETSA—provide a robust framework for validating novel MmpL3 inhibitors. By employing these techniques, researchers can confidently establish the mechanism of action of new anti-TB candidates, a critical step on the path to developing shorter, safer, and more effective treatments for tuberculosis.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacokinetics and Target Attainment of SQ109 in Plasma and Human-Like Tuberculosis Lesions in Rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The multi-target aspect of an MmpL3 inhibitor: The BM212 series of compounds bind EthR2, a transcriptional regulator of ethionamide activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Two-Way Regulation of MmpL3 Expression Identifies and Validates Inhibitors of MmpL3 Function in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synergistic Interactions of MmpL3 Inhibitors with Antitubercular Compounds In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Insights into the Mechanism of Inhibition of MmpL3, a Target of Multiple Pharmacophores in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. MmpL3, the trehalose monomycolate transporter, is stable in solution in several detergents and can be reconstituted into peptidiscs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Indole-2-Carboxamide MmpL3 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mycobacterial membrane protein Large 3 (MmpL3) is a critical transporter essential for the viability of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. It plays a pivotal role in the transport of trehalose monomycolate (TMM), a key precursor of mycolic acids that form the protective outer membrane of the bacterium. The essential nature of MmpL3 has made it a prime target for the development of novel anti-tubercular agents. Among the various chemical scaffolds identified as MmpL3 inhibitors, indole-2-carboxamides have emerged as a particularly promising class of compounds. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of a representative indole-2-carboxamide MmpL3 inhibitor, serving as a comprehensive resource for researchers in the field of tuberculosis drug discovery.

Introduction to MmpL3 as a Drug Target

The cell wall of Mycobacterium tuberculosis is a complex and unique structure that is crucial for its survival and virulence.[1] A key component of this cell wall is the mycomembrane, which is rich in mycolic acids. The biosynthesis and transport of these mycolic acids are essential processes for the bacterium. MmpL3, a member of the Resistance-Nodulation-Division (RND) superfamily of transporters, is responsible for the transport of trehalose monomycolate (TMM), the precursor to mycolic acids, across the inner membrane.[1][2] Inhibition of MmpL3 disrupts the mycolic acid transport pathway, leading to the accumulation of TMM in the cytoplasm and ultimately causing cell death.[1] This makes MmpL3 an attractive target for the development of new anti-tuberculosis drugs. A number of structurally diverse compounds have been identified as MmpL3 inhibitors, including adamantyl ureas, pyrroles, and indolecarboxamides.[3][4]

Discovery of Indole-2-Carboxamide MmpL3 Inhibitors

The discovery of indole-2-carboxamide inhibitors of MmpL3 often originates from high-throughput phenotypic screens of large compound libraries against whole-cell M. tuberculosis. Promising hits from these screens are then subjected to target identification studies. A common approach involves the generation of drug-resistant mutants and subsequent whole-genome sequencing to identify mutations in the gene encoding the drug target. Resistance to indole-2-carboxamides has been consistently mapped to mutations in the mmpL3 gene, providing strong evidence that MmpL3 is their primary target.[5]

Further validation of MmpL3 as the target is achieved through various biochemical and biophysical assays. For instance, studies have shown that treatment of M. tuberculosis with indole-2-carboxamides leads to the characteristic phenotype of MmpL3 inhibition, namely the intracellular accumulation of TMM.[1]

Synthesis of Indole-2-Carboxamide MmpL3 Inhibitors

The synthesis of indole-2-carboxamide MmpL3 inhibitors generally follows a convergent synthetic route. A common strategy involves the coupling of a substituted indole-2-carboxylic acid with a variety of amine building blocks. This modular approach allows for the rapid generation of a diverse library of analogs for structure-activity relationship (SAR) studies.

General Synthetic Scheme:

A representative synthetic scheme for a class of indole-2-carboxamide MmpL3 inhibitors is outlined below. This process typically involves the activation of the carboxylic acid of the indole core, followed by amidation with a desired amine.

Caption: General synthetic workflow for indole-2-carboxamide MmpL3 inhibitors.

Quantitative Data Summary

The following table summarizes the biological activity of representative indole-2-carboxamide MmpL3 inhibitors against M. tuberculosis.

| Compound ID | Mtb H37Rv MIC (μM)[2][6] | Cytotoxicity (CC50, μM) | Reference |

| NITD-304 | 0.03 | >30 | [3] |

| NITD-349 | 0.12 | >30 | [3] |

| Compound 3b | 1.56 | Not Reported | [2][6] |

| ICA38 | 0.003 | Not Reported | [7] |

MIC: Minimum Inhibitory Concentration required to inhibit the growth of M. tuberculosis H37Rv. CC50: 50% cytotoxic concentration in a mammalian cell line (e.g., Vero cells).

Experimental Protocols

General Synthesis of Indole-2-carboxamides

Materials:

-

Substituted indole-2-carboxylic acid

-

Appropriate amine

-

Coupling agents (e.g., HATU, EDCI/HOBt)

-

Base (e.g., DIPEA)

-

Anhydrous solvent (e.g., DMF, DCM)

Procedure:

-

To a solution of the indole-2-carboxylic acid (1 equivalent) in anhydrous DMF, add the coupling agent (e.g., HATU, 1.1 equivalents) and DIPEA (3 equivalents).

-

Stir the mixture at room temperature for 15 minutes.

-

Add the desired amine (1.1 equivalents) to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired indole-2-carboxamide.

Mtb Minimum Inhibitory Concentration (MIC) Assay

Materials:

-

M. tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with OADC and 0.05% Tween 80

-

Test compounds dissolved in DMSO

-

96-well microplates

Procedure:

-

Prepare serial two-fold dilutions of the test compounds in a 96-well plate.

-

Inoculate the wells with a suspension of M. tuberculosis H37Rv to a final density of ~5 x 10^5 CFU/mL.

-

Include positive (no drug) and negative (no bacteria) controls.

-

Incubate the plates at 37°C for 7-14 days.

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

TMM Accumulation Assay

Materials:

-

M. tuberculosis H37Rv strain

-

[1,2-¹⁴C]acetate

-

Test compounds

-

TLC plates

Procedure:

-

Grow M. tuberculosis H37Rv to mid-log phase.

-

Treat the bacterial cultures with the test compounds at various concentrations for a specified period.

-

Add [1,2-¹⁴C]acetate to the cultures and incubate for several hours to allow for metabolic labeling of lipids.

-

Extract the total lipids from the bacterial cells using a mixture of chloroform and methanol.

-

Analyze the lipid extracts by thin-layer chromatography (TLC) using an appropriate solvent system to separate TMM from other lipids.

-

Visualize the radiolabeled lipids by autoradiography or phosphorimaging and quantify the amount of TMM.

Signaling Pathway and Experimental Workflow Diagrams

MmpL3-Mediated TMM Transport and Inhibition

Caption: Inhibition of MmpL3-mediated TMM transport by indole-2-carboxamides.

Experimental Workflow for MmpL3 Inhibitor Evaluation

Caption: A typical workflow for the evaluation of novel MmpL3 inhibitors.

Conclusion

Indole-2-carboxamides represent a potent and promising class of MmpL3 inhibitors with significant potential for the development of new anti-tuberculosis therapies. Their well-defined mechanism of action, amenability to chemical synthesis and optimization, and potent in vitro activity make them a key focus of current research efforts. This technical guide provides a foundational understanding of the discovery, synthesis, and evaluation of these important compounds, serving as a valuable resource for the scientific community dedicated to combating tuberculosis. Further research and development in this area are crucial to translate the promise of MmpL3 inhibition into effective clinical treatments.

References

- 1. Recent advances in mycobacterial membrane protein Large 3 inhibitor drug design for mycobacterial infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular insights into Mmpl3 lead to the development of novel indole-2-carboxamides as antitubercular agents - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Two-Way Regulation of MmpL3 Expression Identifies and Validates Inhibitors of MmpL3 Function in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Molecular insights into Mmpl3 lead to the development of novel indole-2-carboxamides as antitubercular agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide to the MmpL3 Inhibitor Binding Site

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, there is no publicly available scientific literature detailing the specific binding site or mechanism of action for a compound designated "MmpL3-IN-2". Commercial suppliers list it as a molecule with the formula C₂₇H₃₀N₂ for tuberculosis research, but its characterization has not been published.[1][2][3][4][5] This guide provides a comprehensive overview of the well-characterized common binding site for known MmpL3 inhibitors, which is the presumed target for novel compounds of this class.

Executive Summary

Mycobacterial membrane protein Large 3 (MmpL3) is a validated and highly attractive target for novel anti-tuberculosis therapeutics. It functions as an essential transporter, using the proton motive force to flip trehalose monomycolate (TMM)—a critical precursor for the mycobacterial outer membrane—across the inner membrane.[6][7] A remarkable variety of structurally diverse small-molecule inhibitors have been discovered that all target MmpL3.[8][9] Extensive structural and biochemical research has revealed that these compounds bind to a common, druggable pocket located within the transmembrane domain (TMD) of the protein.[10][11] By occupying this site, inhibitors physically obstruct the proton translocation pathway, which powers the transporter. This action halts TMM transport, disrupts the biosynthesis of the mycomembrane, and ultimately leads to bacterial death.[11][12] This technical guide synthesizes the current understanding of this inhibitor binding site, details the key molecular interactions, and outlines the state-of-the-art experimental methodologies used for its characterization.

The MmpL3 Inhibitor Binding Site: A Structural Overview

MmpL3 is a member of the Resistance-Nodulation-Division (RND) superfamily, characterized by a core structure of 12 transmembrane helices (TM1-TM12), two large periplasmic domains, and a cytoplasmic C-terminal domain.[6]

The binding site for all structurally characterized MmpL3 inhibitors is a hydrophobic cavity located in the center of the transmembrane domain .[10][13] This pocket is not an allosteric site but rather the functional core of the protein's transport mechanism. It is primarily formed by residues from TM helices 4, 5, 10, and 11 .[10][14] Critically, this inhibitor-binding pocket is one and the same as the proton translocation channel. This channel contains two essential Asp-Tyr dyads (Asp256-Tyr646 and Asp645-Tyr257, based on M. smegmatis MmpL3 numbering) that form a hydrogen-bond network to relay protons, thereby coupling energy transduction to substrate transport.[11][15]

Mechanism of Action: A Unified Model of Inhibition

Despite their chemical diversity, MmpL3 inhibitors share a common mechanism of action centered on disrupting the proton motive force.

-

Direct Obstruction of the Proton Channel : Inhibitors bind within the central transmembrane cavity and physically disrupt the precise geometry of the Asp-Tyr pairs. This interference breaks the proton relay chain, effectively uncoupling the energy source from the transporter's mechanical action.[11][14]

-

Conformational Restriction : The binding of an inhibitor can lock MmpL3 into a rigid, non-functional conformation. This prevents the dynamic structural changes that are necessary to shuttle TMM across the membrane.[12][16]

The consequence of this inhibition is the cytotoxic accumulation of TMM in the cytoplasm and the failure to deliver mycolic acids to the periplasm for the construction of the outer membrane, leading to a loss of cell wall integrity and bacterial death.[8][15]

Key Amino Acid Residues and Drug Resistance

Co-crystal structures and the sequencing of resistant mutants have pinpointed specific amino acid residues that are critical for inhibitor binding. Mutations in these residues are a primary mechanism of drug resistance, as they can sterically hinder or reduce the binding affinity of the compounds.[17][18][19]

Critical Residues within the MmpL3 Inhibitor Binding Pocket:

-

Asp-Tyr Dyads (e.g., Asp256, Tyr646) : These are the central players in proton translocation and are directly disrupted by inhibitor binding.[11][15]

-

Phenylalanine 255 (F255) : Mutations at this position, such as F255L, are frequently observed and confer cross-resistance to a wide range of MmpL3 inhibitor classes.[17]

-

Tyrosine 252 (Y252) : Another common site for resistance-conferring mutations.[19]

-

Sub-pocket Residues (L243, V681, V684, A685, L703) : These residues define a specific sub-region of the pocket that is particularly important for the binding of certain scaffolds, such as the pyrrole-based inhibitors.[10]

-

Glutamine 40 (Q40) : A residue in the linker region connecting TM1 to the periplasmic domain. Mutations here can confer resistance, indicating a pathway for allosteric communication from the periplasm to the transmembrane binding site.[10]

Quantitative Analysis of Inhibitor Binding

The potency of MmpL3 inhibitors is quantified by measuring their binding affinity to the purified protein. The equilibrium dissociation constant (KD) is a key parameter, with lower values indicating tighter binding.

| Inhibitor | MmpL3 Ortholog | Experimental Method | Binding Affinity (KD) | Reference(s) |

| SQ109 | M. tuberculosis | Surface Plasmon Resonance | 1.65 µM | [15] |

| AU1235 | M. tuberculosis | Surface Plasmon Resonance | 0.1322 µM | [15] |

| ICA38 | M. smegmatis | Surface Plasmon Resonance | 0.16 µM | [15] |

| BM212 | M. tuberculosis | Surface Plasmon Resonance | 1.2844 µM | [15] |

| NITD-349 | M. smegmatis | Competitive Binding Assay | IC₅₀ ≈ 2 µM | [9] |

Visualizing MmpL3 Inhibition and Research Workflows

Caption: MmpL3-mediated TMM transport and its inhibition.

Caption: Workflow for MmpL3 inhibitor identification.

Caption: Logical flow from inhibitor binding to cell death.

Core Experimental Protocols

The characterization of the MmpL3 inhibitor binding site relies on a suite of sophisticated biophysical and structural biology techniques.

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM)

Objective: To determine the high-resolution 3D structure of the MmpL3-inhibitor complex.

Methodology:

-

Protein Production: A stable construct of MmpL3 (often from M. smegmatis and truncated to remove flexible domains) is overexpressed in a host system like E. coli. The protein is solubilized from the membrane using detergents (e.g., n-dodecyl-β-D-maltoside, DDM) and purified via affinity and size-exclusion chromatography.[10][13][20]

-

Complex Formation: The purified MmpL3 is incubated with a saturating concentration of the inhibitor.

-

Structure Determination: For crystallography, the protein-inhibitor complex is crystallized, and X-ray diffraction data are collected.[13] For cryo-EM, the complex is vitrified on EM grids, and images are collected with an electron microscope.[10][20] The resulting data are processed to generate a 3D atomic model, which precisely maps the inhibitor's position and interactions within the binding site.

Fluorescence-Based Competitive Binding Assay

Objective: To confirm direct target engagement and determine the relative binding affinity of unlabeled compounds.

Methodology:

-

Reagents: This assay utilizes a fluorescent probe, which is a known MmpL3 inhibitor (e.g., an indolecarboxamide) chemically linked to a fluorophore (e.g., TAMRA).[9][21]

-

Procedure: M. smegmatis cells engineered to overexpress MmpL3 are incubated with the fluorescent probe. After washing away the unbound probe, the cells are treated with increasing concentrations of a non-fluorescent test inhibitor.

-

Detection: If the test compound binds to the same site, it will displace the fluorescent probe, leading to a dose-dependent decrease in the fluorescence associated with the cells. This signal is quantified using flow cytometry.[21]

-

Analysis: The data are used to calculate an IC₅₀ value, representing the concentration of the test inhibitor required to displace 50% of the bound probe.[9]

Isothermal Titration Calorimetry (ITC)

Objective: To provide a complete thermodynamic profile of the binding interaction.

Methodology:

-

Setup: Purified, detergent-solubilized MmpL3 is placed in the sample cell of the calorimeter. The inhibitor is loaded into an injection syringe in the identical buffer.[22][23]

-

Titration: The inhibitor is injected in small, precise volumes into the MmpL3 solution. The instrument measures the heat released or absorbed upon each injection.[24]

-

Analysis: The resulting data are plotted as heat change versus the molar ratio of inhibitor to protein. This binding isotherm is fitted to a thermodynamic model to directly determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.[22]

Surface Plasmon Resonance (SPR)

Objective: To measure the real-time kinetics (on- and off-rates) and affinity of the inhibitor-protein interaction.

Methodology:

-

Immobilization: Purified MmpL3 is captured onto the surface of a sensor chip.[25]

-

Interaction Analysis: The test inhibitor is flowed across the chip surface at various concentrations. Binding of the inhibitor to MmpL3 increases the mass on the surface, which is detected as a change in the refractive index in real-time.[26][27]

-

Kinetic Measurement: The association rate (kₐ) is measured during the inhibitor injection phase, and the dissociation rate (kd) is measured during the subsequent buffer wash phase.

-

Affinity Calculation: The equilibrium dissociation constant (KD) is calculated from the ratio of the kinetic constants (kd/kₐ), providing a precise measure of binding affinity.[28]

References

- 1. Inhibitors | CymitQuimica [cymitquimica.com]

- 2. CAS: 2944458-65-3 | CymitQuimica [cymitquimica.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 2946669-78-7,S-F24,2944462-67-1,Tubulin inhibitor 33, CAS [m.chemicalbook.com]

- 6. Molecular Mechanisms of MmpL3 Function and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Allosteric coupling of substrate binding and proton translocation in MmpL3 transporter from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. Identification of New MmpL3 Inhibitors by Untargeted and Targeted Mutant Screens Defines MmpL3 Domains with Differential Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cryo-EM structure and resistance landscape of M. tuberculosis MmpL3: An emergent therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. scholars.mssm.edu [scholars.mssm.edu]

- 14. search.library.northwestern.edu [search.library.northwestern.edu]

- 15. Recent advances in mycobacterial membrane protein Large 3 inhibitor drug design for mycobacterial infections - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Multiple Mutations in Mycobacterium tuberculosis MmpL3 Increase Resistance to MmpL3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Multiple Mutations in Mycobacterium tuberculosis MmpL3 Increase Resistance to MmpL3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Direct Inhibition of MmpL3 by Novel Antitubercular Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Best Practices for Isothermal Titration Calorimetry to study binding interactions – Part 3 | Malvern Panalytical [malvernpanalytical.com]

- 24. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]

- 25. researchgate.net [researchgate.net]

- 26. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Determination of Affinity and Kinetic Rate Constants Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]

- 28. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Activity of MmpL3 Inhibitors Against Mycobacterium tuberculosis: A Technical Guide

This technical guide provides a comprehensive overview of the in vitro activity of inhibitors targeting the Mycobacterium tuberculosis (Mtb) MmpL3 transporter, a critical protein for mycobacterial cell wall biosynthesis and survival.[1][2] Due to the absence of specific data for a compound designated "MmpL3-IN-2" in the reviewed literature, this document synthesizes findings from a range of well-characterized MmpL3 inhibitors to serve as a representative guide for researchers, scientists, and drug development professionals.

The MmpL3 transporter is essential for exporting trehalose monomycolate (TMM), a key precursor for the mycolic acid layer of the mycobacterial cell wall.[2][3][4] Inhibition of MmpL3 disrupts this transport, leading to a compromised cell wall and subsequent bacterial cell death, making it a promising target for novel anti-tubercular drugs.[2]

Quantitative In Vitro Activity Data

The following tables summarize the in vitro potency of various MmpL3 inhibitors against M. tuberculosis and their cytotoxicity against mammalian cell lines.

Table 1: Minimum Inhibitory Concentration (MIC) of MmpL3 Inhibitors against M. tuberculosis

| Compound Class/Name | Mtb Strain | MIC (μM) | Reference |

| Indole-2-carboxamides | H37Rv | 0.02 - 2.3 | [5] |

| Spirocycles | H37Rv | ~0.03 - 0.1 | [6][7] |

| Tetrahydropyrazolopyrimidines (THPPs) | H37Rv | ~0.04 | [6] |

| Adamantyl ureas (AU1235) | H37Rv | Not Specified | [1][3] |

| Pyrroles (BM212) | H37Rv | Not Specified | [1][3] |

| Guanidine-based inhibitors | H37Rv | Not Specified | [8] |

| HC2091 | H37Rv | 6.25 (MIC50) | [9] |

| HC2099 | H37Rv | 25 (MIC50) | [9] |

| HC2134 | H37Rv | 12.5 (MIC50) | [9] |

| NITD-304 | H37Rv | 0.02 | [10] |

| NITD-349 | H37Rv | 0.03 | [10] |

| MSU-43085 | H37Rv | Modest Activity | [10] |

Table 2: Cytotoxicity of MmpL3 Inhibitors

| Compound Class/Name | Cell Line | CC50 (μM) | Reference |

| Spirocycles | HepG2 | >36 | [6] |

| Benzimidazole Derivatives | Murine Macrophage | >100 | [5] |

| HC2169 | Not Specified | >100 | [9] |

| HC2138 | Not Specified | >100 | [9] |

| HC2183 | Not Specified | >100 | [9] |

| HC2099 | Not Specified | >100 | [9] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the in vitro activity of MmpL3 inhibitors.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of a compound that inhibits visible growth of Mtb, is a primary indicator of its potency. A commonly used method is the Microplate Alamar Blue Assay (MABA).

Protocol: Microplate Alamar Blue Assay (MABA)

-

Preparation of Mtb Culture: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase). The culture is incubated at 37°C until it reaches an optical density at 600 nm (OD600) of 0.5-0.8.

-

Compound Preparation: The test compounds are serially diluted in a 96-well microplate.

-

Inoculation: The Mtb culture is diluted and added to each well to a final volume of 200 µL.

-

Incubation: The plates are incubated at 37°C for 5-7 days.

-

Addition of Alamar Blue: A mixture of Alamar Blue reagent and 10% Tween 80 is added to each well.

-

Reading Results: The plates are incubated for another 24 hours, and a color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest compound concentration where no color change is observed.

Cytotoxicity Assays

Evaluating the toxicity of compounds against mammalian cells is essential to determine their therapeutic index.

Protocol: MTT Assay using Vero or HepG2 Cells

-

Cell Seeding: Vero (monkey kidney epithelial) or HepG2 (human liver cancer) cells are seeded in a 96-well plate at a density of 1x10⁴ cells/well and incubated for 24 hours.[11]

-

Compound Addition: The medium is replaced with fresh medium containing serial dilutions of the test compounds.

-

Incubation: The plates are incubated at 37°C in a 5% CO₂ atmosphere for 48-72 hours.[11]

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at 540 nm. The 50% cytotoxic concentration (CC50) is calculated as the compound concentration that reduces cell viability by 50% compared to untreated controls.[11]

Visualizations

Mechanism of Action of MmpL3 Inhibitors

MmpL3 inhibitors function by blocking the transport of trehalose monomycolate (TMM) across the inner membrane of M. tuberculosis. This disruption prevents the formation of the outer mycomembrane, a critical component of the mycobacterial cell wall.

Caption: Inhibition of TMM transport by an MmpL3 inhibitor.

Experimental Workflow for In Vitro Evaluation

The in vitro assessment of MmpL3 inhibitors typically follows a standardized workflow to determine potency, selectivity, and potential for further development.

Caption: A typical workflow for the in vitro evaluation of MmpL3 inhibitors.

References

- 1. Molecular Mechanisms of MmpL3 Function and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are MmpL3 inhibitors and how do they work? [synapse.patsnap.com]

- 3. Novel Insights into the Mechanism of Inhibition of MmpL3, a Target of Multiple Pharmacophores in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. portlandpress.com [portlandpress.com]

- 5. MmpL3 Inhibition: A New Approach to Treat Nontuberculous Mycobacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.plos.org [journals.plos.org]

- 7. Spirocycle MmpL3 Inhibitors with Improved hERG and Cytotoxicity Profiles as Inhibitors of Mycobacterium tuberculosis Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Two-Way Regulation of MmpL3 Expression Identifies and Validates Inhibitors of MmpL3 Function in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of New MmpL3 Inhibitors by Untargeted and Targeted Mutant Screens Defines MmpL3 Domains with Differential Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. Improved BM212 MmpL3 Inhibitor Analogue Shows Efficacy in Acute Murine Model of Tuberculosis Infection - PMC [pmc.ncbi.nlm.nih.gov]

MmpL3-IN-2 and its Impact on Trehalose Monomycolate Transport: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of multidrug-resistant Mycobacterium tuberculosis necessitates the discovery of novel therapeutic agents that act on previously unexploited cellular pathways. One of the most promising new targets is the Mycobacterial Membrane Protein Large 3 (MmpL3), an essential transporter responsible for the translocation of trehalose monomycolate (TMM), a key precursor for the synthesis of mycolic acids and the mycobacterial outer membrane. Inhibition of MmpL3 disrupts the integrity of the cell envelope, leading to bacterial death. This technical guide provides an in-depth analysis of the effect of MmpL3 inhibitors on TMM transport, using MmpL3-IN-2 as a representative compound. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to MmpL3 and Trehalose Monomycolate Transport

The cell envelope of Mycobacterium tuberculosis is a complex and unique structure that is critical for its survival, pathogenesis, and intrinsic resistance to many antibiotics. A key component of this envelope is the mycomembrane, an outer lipid bilayer primarily composed of mycolic acids. The biosynthesis and transport of these mycolic acids are complex processes, with MmpL3 playing an essential role.[1]

MmpL3 is a member of the Resistance-Nodulation-Division (RND) superfamily of transporters.[2] It functions as a proton-motive force (PMF) dependent flippase and transporter, mediating the translocation of trehalose monomycolate (TMM) from the cytoplasm, where it is synthesized, across the inner membrane to the periplasm.[3] In the periplasm, mycolic acids from TMM are transferred to arabinogalactan to form the mycolyl-arabinogalactan-peptidoglycan complex or to another TMM molecule to form trehalose dimycolate (TDM), a potent immunomodulator.[4] Due to its essentiality for mycobacterial growth and viability, MmpL3 has emerged as a highly attractive target for the development of new anti-tuberculosis drugs.[5]

This compound: A Representative Inhibitor of TMM Transport

While a specific compound publicly designated as "this compound" is not extensively documented in peer-reviewed literature, this guide will utilize a composite of data from well-characterized MmpL3 inhibitors such as SQ109, AU1235, and BM212 to represent the effects of a potent and specific MmpL3 inhibitor. These compounds have been shown to directly target MmpL3 and inhibit TMM transport.[6]

The primary mechanism of action for many MmpL3 inhibitors is the disruption of the proton translocation pathway within the transporter, which in turn inhibits the energy-dependent flipping and transport of TMM across the inner membrane.[2][7] This leads to an accumulation of TMM in the cytoplasm and a depletion of mycolic acid precursors in the periplasm, ultimately halting the synthesis of the mycomembrane and leading to cell death.[8]

Quantitative Analysis of MmpL3 Inhibition

The inhibitory effect of compounds on MmpL3-mediated TMM transport can be quantified through various assays. The following tables summarize representative quantitative data for known MmpL3 inhibitors, which serve as a proxy for the expected activity of a compound like this compound.

Table 1: In Vitro Activity of Representative MmpL3 Inhibitors against M. tuberculosis

| Compound | MIC50 (μg/mL) | IC50 (μM) against Mtb H37Rv | Reference |

| SQ109 | 0.2 | 0.625 | [6] |

| AU1235 | 0.1 | 0.3 | [6] |

| BM212 | 0.05 | 0.1 | [6] |

Table 2: Effect of MmpL3 Inhibition on Mycolic Acid Metabolism in M. tuberculosis

| Compound (Concentration) | TMM Accumulation (% of Control) | TDM Reduction (% of Control) | Reference |

| SQ109 (10x MIC) | +211% | -88% | [6] |

| AU1235 (10x MIC) | Significant Increase | Significant Decrease | [2] |

| BM212 (10x MIC) | Significant Increase | Significant Decrease | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effect of MmpL3 inhibitors on TMM transport.

Metabolic Labeling of Mycolic Acids and Lipid Analysis by Thin-Layer Chromatography (TLC)

This protocol is used to assess the impact of an inhibitor on the incorporation of mycolic acids into the cell envelope.

Objective: To quantify the accumulation of TMM and the reduction of TDM upon treatment with an MmpL3 inhibitor.

Materials:

-

M. tuberculosis culture (e.g., H37Rv)

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

-

[1-14C]acetic acid (radiolabel)

-

MmpL3 inhibitor (e.g., this compound)

-

Phosphate-buffered saline (PBS)

-

Chloroform

-

Methanol

-

TLC plates (silica gel)

-

Developing solvents (e.g., chloroform:methanol:water, 60:30:6, v/v/v)

-

Phosphorimager system

Procedure:

-

Grow M. tuberculosis to mid-log phase (OD600 of 0.6-0.8) in 7H9 broth.

-

Inoculate a fresh culture to an OD600 of 0.1 and add the MmpL3 inhibitor at the desired concentration (e.g., 1x, 5x, 10x MIC). An untreated control (DMSO vehicle) should be run in parallel.

-

Add [1-14C]acetic acid to a final concentration of 1 µCi/mL.

-

Incubate the cultures at 37°C for 24 hours.

-

Harvest the cells by centrifugation and wash twice with PBS.

-

Extract total lipids from the cell pellet using a mixture of chloroform:methanol (2:1, v/v).

-

Dry the lipid extract under nitrogen and resuspend in a small volume of chloroform.

-

Spot equal amounts of the lipid extracts onto a silica TLC plate.

-

Develop the TLC plate using an appropriate solvent system to separate TMM and TDM.

-

Dry the TLC plate and expose it to a phosphor screen.

-

Analyze the phosphor screen using a phosphorimager to visualize and quantify the radiolabeled lipids.

-

The relative amounts of TMM and TDM can be determined by densitometry analysis of the spots on the TLC plate.

Spheroplast-Based TMM Flippase Assay

This assay directly measures the flippase activity of MmpL3 in a whole-cell system.

Objective: To determine if an inhibitor directly blocks the MmpL3-mediated flipping of TMM from the inner to the outer leaflet of the cytoplasmic membrane.

Materials:

-

M. tuberculosis spheroplasts

-

Fluorescently labeled TMM analogue (e.g., NBD-TMM)

-

MmpL3 inhibitor

-

Fluorescence plate reader

Procedure:

-

Prepare M. tuberculosis spheroplasts by treating the cells with lysozyme and glycine in an osmotically stable buffer.

-

Load the spheroplasts with a fluorescently labeled TMM analogue.

-

Add the MmpL3 inhibitor at various concentrations.

-

Incubate the spheroplasts to allow for TMM flipping.

-

Measure the fluorescence quenching or enhancement that occurs as the TMM analogue is flipped to the outer leaflet of the membrane.

-

A decrease in the rate or extent of fluorescence change in the presence of the inhibitor indicates a direct inhibition of MmpL3 flippase activity.

Visualizations

The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.

Caption: The TMM transport pathway mediated by MmpL3.

Caption: Mechanism of TMM transport inhibition by this compound.

Caption: Workflow for analyzing the effect of this compound on TMM transport.

Conclusion

MmpL3 is a validated and highly promising target for the development of novel anti-tuberculosis therapeutics. Inhibitors such as this compound effectively block the transport of trehalose monomycolate, a critical step in the biosynthesis of the mycobacterial mycomembrane. This disruption of cell envelope synthesis leads to potent bactericidal activity. The experimental protocols and data presented in this guide provide a framework for the continued investigation and development of MmpL3 inhibitors as a new generation of drugs to combat tuberculosis.

References

- 1. MmpL Genes Are Associated with Mycolic Acid Metabolism in Mycobacteria and Corynebacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Two Accessory Proteins Govern MmpL3 Mycolic Acid Transport in Mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Two-Way Regulation of MmpL3 Expression Identifies and Validates Inhibitors of MmpL3 Function in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Targeting MmpL3 for anti-tuberculosis drug development - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of MmpL3 in Mycobacterial Cell Wall Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The mycobacterial cell wall is a formidable fortress, endowing pathogens like Mycobacterium tuberculosis with intrinsic resistance to many antibiotics and the ability to survive within the host. A critical component of this wall is the outer mycomembrane, a unique lipid bilayer composed of long-chain mycolic acids. The biosynthesis and transport of these essential lipids are complex processes, and the integral inner membrane protein MmpL3 (Mycobacterial membrane protein Large 3) has emerged as a linchpin in this pathway. This technical guide provides an in-depth exploration of the function of MmpL3, detailing its role in cell wall synthesis, the experimental methodologies used to elucidate its function, and its significance as a premier target for novel anti-tubercular therapeutics.

The Core Function of MmpL3: A Trehalose Monomycolate Transporter

MmpL3 is an essential protein and a member of the Resistance-Nodulation-Division (RND) superfamily of transporters.[1][2] Its primary and indispensable function is the translocation of trehalose monomycolate (TMM) from the cytoplasm, where it is synthesized, across the inner membrane to the periplasm.[3][4][5] TMM is the precursor to two major components of the mycomembrane: trehalose dimycolate (TDM), also known as cord factor, and mycolic acids that are covalently attached to arabinogalactan (mAGP).[5][6]

Genetic knockdown or chemical inhibition of MmpL3 leads to the intracellular accumulation of TMM and a subsequent halt in TDM and mAGP synthesis, ultimately resulting in bacterial cell death.[2][7] This confirms the essentiality of MmpL3 for the viability of M. tuberculosis and other mycobacteria.[2][8] The transport process is energized by the proton motive force (PMF), with MmpL3 functioning as a proton-TMM antiporter.[9][10]

Biochemical assays have demonstrated that MmpL3 functions as a "flippase," mediating the movement of the bulky TMM molecule from the inner to the outer leaflet of the cytoplasmic membrane.[11][12] Recent structural studies of MmpL3 from Mycobacterium smegmatis have provided significant insights into its mechanism, revealing a channel-like cavity and specific binding sites for TMM.[9][13]

Quantitative Data on MmpL3 Inhibition and Substrate Binding

The essentiality and druggability of MmpL3 have made it a focal point for anti-tuberculosis drug discovery. Numerous structurally diverse small molecules have been identified as potent inhibitors of MmpL3. The following tables summarize key quantitative data related to MmpL3 inhibition and substrate interaction.

| Inhibitor Class | Compound | Target Organism | Assay Type | IC50 / MIC (µM) | Citation |

| Adamantyl Ureas | AU1235 | M. tuberculosis H37Rv | Microplate Alamar Blue Assay (MABA) | 0.1 | [14] |

| Compound 1 | M. tuberculosis H37Rv | MABA | 0.04 | [1] | |

| Compound 46 | M. tuberculosis H37Rv | MABA | 0.03 | [1] | |

| Compound 51 | M. tuberculosis H37Rv | MABA | 0.03 | [1] | |

| HC2138 | M. tuberculosis | Growth Inhibition | MIC50: 3.13 | [15] | |

| HC2169 | M. tuberculosis | Growth Inhibition | MIC50: 3.13 | [15] | |

| 1,5-Diarylpyrroles | BM212 | M. tuberculosis (replicating) | MABA | 5 | [14] |

| BM212 | M. tuberculosis (non-replicating) | Low-Oxygen Recovery Assay (LORA) | 18.5 | [14] | |

| Compound 5 | M. tuberculosis | MABA | 0.3 | [16] | |

| Ethylenediamines | SQ109 | M. tuberculosis H37Rv | MABA | 0.5 | [14] |

| Indolecarboxamides | IC2418 | M. tuberculosis H37Rv | MABA | 1.56 | [14] |

| NITD-349 | M. tuberculosis | Growth Inhibition | 0.03 | [3] | |

| Tetrahydropyrazolopyrimidines | THPP-2 | M. tuberculosis H37Rv mc26206 | Resazurin Microplate Assay | 1.4 | [14] |

| Ligand | MmpL3 Source | Method | Dissociation Constant (Kd) | Citation |

| Trehalose Monomycolate (TMM) | M. smegmatis | Native Mass Spectrometry | 3.7 ± 1.3 µM | [9] |

| Phosphatidylethanolamine (PE) | M. smegmatis | Native Mass Spectrometry | 19.5 ± 6.3 µM | [9] |

| Tre-C16 (TMM analog) | M. tuberculosis MmpL3ΔC | Intermembrane Lipid Transport Assay | IC50: 6.5 ± 0.6 nM | [17] |

| Trehalose | M. tuberculosis MmpL3ΔC | Intermembrane Lipid Transport Assay | IC50: 11.4 ± 1.3 nM | [17] |

Visualizing MmpL3-Related Pathways and Workflows

MmpL3-Mediated Trehalose Monomycolate (TMM) Transport Pathway

Caption: MmpL3 transports TMM from the cytoplasm to the periplasm.

Experimental Workflow for the Spheroplast-Based TMM Flippase Assay

Caption: Workflow for assessing MmpL3 flippase activity in spheroplasts.

Mechanism of Action of MmpL3 Inhibitors

Caption: MmpL3 inhibitors disrupt TMM transport.

Detailed Experimental Protocols

CRISPRi-Mediated Silencing of mmpL3 in Mycobacterium smegmatis

This protocol describes the use of CRISPR interference (CRISPRi) to specifically knock down the expression of the mmpL3 gene, allowing for the study of its essentiality and the effects of its depletion.

Materials:

-

M. smegmatis mc²155 strain

-

CRISPRi vector (e.g., pLJR962) containing a tetracycline-inducible dCas9 and a guide RNA (sgRNA) cassette

-

Oligonucleotides for the mmpL3-targeting sgRNA

-

BsmBI restriction enzyme and T4 DNA ligase

-

Competent E. coli for cloning

-

7H9 broth and 7H10 agar supplemented with ADC, glycerol, and Tween 80

-

Kanamycin and anhydrotetracycline (ATc)

-

Electroporator and cuvettes

Procedure:

-

sgRNA Design and Cloning:

-

Design a 20-nucleotide sgRNA sequence targeting the non-template strand of the mmpL3 open reading frame, immediately downstream of a protospacer adjacent motif (PAM).[18]

-

Synthesize complementary oligonucleotides with appropriate overhangs for ligation into the BsmBI-digested CRISPRi vector.[18]

-

Anneal the top and bottom strand oligos by heating to 95°C and slowly cooling to room temperature.[18]

-

Digest the CRISPRi vector with BsmBI to create sticky ends compatible with the annealed oligos.

-

Ligate the annealed sgRNA duplex into the digested vector using T4 DNA ligase.

-

Transform the ligation product into competent E. coli and select for transformants on LB agar with kanamycin.

-

Verify the correct insertion of the sgRNA sequence by Sanger sequencing.

-

-

Transformation of M. smegmatis:

-

Prepare electrocompetent M. smegmatis cells.

-

Electroporate the validated CRISPRi plasmid into the competent cells.

-

Plate the transformed cells on 7H10 agar containing kanamycin and incubate at 37°C until colonies appear.

-

-

Gene Silencing and Phenotypic Analysis:

-

Grow the mmpL3-targeting CRISPRi strain in 7H9 broth with kanamycin to mid-log phase.

-

Induce dCas9-sgRNA expression by adding varying concentrations of ATc (e.g., 0.5 to 1 ng/mL).[14][16] A non-targeting sgRNA strain should be used as a control.

-

Monitor bacterial growth by measuring optical density (OD600) over time.

-

Assess cell viability by plating serial dilutions on 7H10 agar with and without ATc and counting colony-forming units (CFUs).

-

Confirm mmpL3 knockdown at the transcriptional level using RT-qPCR.[16]

-

Spheroplast-Based TMM Flippase Assay

This assay monitors the transport of TMM across the inner membrane of mycobacterial spheroplasts, which lack the outer membrane and cell wall.

Materials:

-

Mid-log phase culture of M. smegmatis

-

SMM buffer (Sucrose-Maleate-Magnesium)

-

L-Glycine and Lysozyme

-

[1-¹⁴C]-acetate or 6-azido-trehalose

-

MmpL3 inhibitors (e.g., BM212, AU1235) and DMSO as a control

-

Purified LysB enzyme (for radiolabeling method)

-

Click-IT® Biotin DIBO Alkyne and Alexa Fluor 488-conjugated streptavidin (for chemical reporter method)

-

TLC plates and developing solvents

-

Phosphorimager and fluorescence microscope

Procedure:

-

Spheroplast Preparation:

-

Grow M. smegmatis to mid-log phase and treat with L-glycine to inhibit cell wall synthesis.[3]

-

Harvest the cells and resuspend in SMM buffer containing lysozyme to digest the peptidoglycan layer.

-

Incubate until spheroplast formation is complete, which can be monitored by microscopy.[3]

-

Gently wash the spheroplasts with SMM buffer.

-

-

Inhibitor Treatment and Metabolic Labeling:

-

Pre-incubate the spheroplasts with the desired concentration of MmpL3 inhibitor or DMSO for 15-30 minutes at 37°C.[15]

-

Add the metabolic label:

-

-

Detection of Flipped TMM:

-

Radiolabeling Method:

-

Add purified LysB enzyme to the spheroplast suspension and incubate for 30 minutes. LysB will degrade any TMM that has been flipped to the outer leaflet of the inner membrane.[15]

-

Extract the lipids using a chloroform:methanol mixture.[19]

-

Analyze the lipid extract by TLC and visualize the radiolabeled TMM and its degradation products using a phosphorimager. Inhibition of MmpL3 will result in less TMM being flipped and therefore less degradation by LysB.[4]

-

-

Chemical Reporter Method:

-

React the 6-azido-TMM in the spheroplasts with a biotin-alkyne probe via click chemistry.[20]

-

Label the surface-exposed biotin-TMM with Alexa Fluor 488-conjugated streptavidin.

-

Visualize the fluorescence on the spheroplast surface using fluorescence microscopy. A decrease in fluorescence in the presence of an inhibitor indicates reduced TMM flipping.[15]

-

-

Proteoliposome-Based Proton Pumping Assay

This in vitro assay directly measures the proton translocation activity of purified and reconstituted MmpL3.

Materials:

-

Purified MmpL3 protein (full-length or truncated)

-

Phospholipids (e.g., E. coli polar lipids)

-

pH-sensitive fluorescent probe (e.g., pyranine)

-

Detergent (e.g., octyl β-D-glucopyranoside) and Bio-Beads for detergent removal

-

Buffers with varying pH (e.g., pH 6.0, 7.0, 8.0)

-

Fluorometer

Procedure:

-

MmpL3 Purification and Reconstitution:

-

Overexpress and purify MmpL3 from a suitable expression system (e.g., E. coli or M. smegmatis).[1]

-

Solubilize the purified MmpL3 and phospholipids in a detergent-containing buffer.

-

Incorporate the pH-sensitive probe pyranine into the mixture.

-

Form proteoliposomes by removing the detergent, for example, by dialysis against Bio-Beads. This will result in vesicles with MmpL3 incorporated into the lipid bilayer and the fluorescent probe trapped inside.[1]

-

-

Proton Translocation Assay:

-

Establish a proton gradient across the proteoliposome membrane by diluting the vesicles (internal pH 7.0) into a buffer with a different pH (e.g., acidic pH 6.0 or alkaline pH 8.0).[1][9]

-

Monitor the fluorescence of the entrapped pyranine over time using a fluorometer. The fluorescence of pyranine is pH-dependent; it decreases in acidic conditions and increases in alkaline conditions.[21]

-

A change in fluorescence over time indicates MmpL3-mediated proton translocation across the membrane.

-

To test the effect of inhibitors, add the compound of interest to the external buffer before the addition of the proteoliposomes and measure the change in the rate of proton translocation.[9]

-

Conclusion and Future Directions

MmpL3 stands as a cornerstone of mycobacterial cell wall biogenesis, performing the vital role of TMM transport. Its essentiality and validated druggability have propelled it to the forefront of anti-tuberculosis drug discovery efforts. The diverse chemical scaffolds that inhibit MmpL3 underscore its potential as a target to combat drug-resistant tuberculosis.

Future research should continue to focus on several key areas:

-

Structural Biology: High-resolution structures of MmpL3 from M. tuberculosis in complex with its native substrate TMM and various inhibitors will be invaluable for structure-based drug design.

-

Mechanism of Transport: Further elucidation of the precise conformational changes that drive the TMM flippase cycle and how inhibitors disrupt this process will aid in the development of more potent and specific drugs.

-

MmpL3 Interactome: Identifying and characterizing proteins that interact with MmpL3 may reveal novel regulatory mechanisms and additional drug targets within the TMM transport pathway.

-

Clinical Translation: Advancing the most promising MmpL3 inhibitors through preclinical and clinical development is a critical step towards new and improved treatment regimens for tuberculosis.

The in-depth understanding of MmpL3's function, facilitated by the experimental approaches detailed in this guide, will undoubtedly continue to fuel the development of innovative strategies to dismantle the protective wall of M. tuberculosis and combat this persistent global health threat.

References

- 1. Proton transfer activity of the reconstituted Mycobacterium tuberculosis MmpL3 is modulated by substrate mimics and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MmpL3 Inhibitor Screening Assays – CSU STRATA [csustrata.org]

- 3. An improved method for the preparation of mycobacterial spheroplasts and the mechanism involved in the reversion to bacillary form: electron microscopic and physiological study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Direct Inhibition of MmpL3 by Novel Antitubercular Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. researchgate.net [researchgate.net]

- 8. pubcompare.ai [pubcompare.ai]

- 9. The driving force for mycolic acid export by mycobacterial MmpL3 is proton translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. CRISPR Interference-Mediated Silencing of the mmpL3 Gene in Mycobacterium smegmatis and Its Impact on Antimicrobial Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. Structures of the mycobacterial membrane protein MmpL3 reveal its mechanism of lipid transport - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. MmpL3 is the flippase for mycolic acids in mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 16. CRISPR Interference-Mediated Silencing of the mmpL3 Gene in Mycobacterium smegmatis and Its Impact on Antimicrobial Susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Protocol for development, visualization, and quantification of mycobacterial biofilms on primary human airway epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. media.addgene.org [media.addgene.org]

- 19. Item - Lipid analysis of M.tuberculosis and MtbÎmms. - Public Library of Science - Figshare [plos.figshare.com]

- 20. biorxiv.org [biorxiv.org]

- 21. Allosteric coupling of substrate binding and proton translocation in MmpL3 transporter from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Assays of MmpL3-IN-2

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro evaluation of MmpL3-IN-2, an indole-2-carboxamide inhibitor of the essential Mycobacterium tuberculosis (Mtb) transporter, MmpL3. The protocols detailed below are fundamental for characterizing the compound's antimycobacterial activity, mechanism of action, and potential off-target effects.

Introduction to MmpL3 and this compound

Mycobacterial membrane protein Large 3 (MmpL3) is a critical transporter in Mycobacterium tuberculosis, responsible for the export of trehalose monomycolate (TMM), a vital precursor for the synthesis of mycolic acids. These mycolic acids are major components of the unique and impermeable mycobacterial cell wall. The essential nature of MmpL3 for mycobacterial viability makes it a prime target for novel anti-tuberculosis drugs.

This compound belongs to the indole-2-carboxamide class of compounds, which have demonstrated potent activity against Mtb by inhibiting MmpL3. Inhibition of MmpL3 disrupts the transport of TMM, leading to its accumulation in the cytoplasm and a halt in the synthesis of the outer membrane, ultimately resulting in bacterial cell death.

Key In Vitro Assays for this compound Evaluation

A series of in vitro assays are crucial to fully characterize the activity of this compound. These include:

-

Minimum Inhibitory Concentration (MIC) Determination: To ascertain the potency of this compound against M. tuberculosis.

-

On-Target Validation using MmpL3 Expression-Modulated Strains: To confirm that the compound's activity is directly mediated through the inhibition of MmpL3.

-

TMM and TDM Accumulation Assay: To provide direct evidence of MmpL3 inhibition by observing the accumulation of its substrate (TMM) and the depletion of its downstream product (TDM).

-

Membrane Potential Assay: To assess potential off-target effects, specifically the dissipation of the proton motive force (PMF), which can indirectly inhibit MmpL3.

Data Presentation

The following tables summarize representative quantitative data for indole-2-carboxamide MmpL3 inhibitors, which are of the same class as this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of Representative Indole-2-Carboxamide MmpL3 Inhibitors against M. tuberculosis

| Compound | M. tuberculosis H37Rv MIC (µg/mL) | M. abscessus MIC (µg/mL) |

| Indole-2-carboxamide 1 | 0.125 | 0.125 |

| Indole-2-carboxamide 2 (4,6-dichloro) | Not Reported | 0.125 |

| Indole-2-carboxamide 3 (4,6-difluoro) | Not Reported | 0.125 |

| Indole-2-carboxamide 4 (6-bromo) | Not Reported | 0.125 |

| Indole-2-carboxamide 5 | 2.3 µM | 8 µM |

Table 2: IC50 Values of Representative MmpL3 Inhibitors

| Compound Class | Representative Compound | IC50 (nM) | Assay System |

| Ethylenediamine | SQ109 | 4.95 ± 0.2 | Reconstituted MmpL3ΔC lipid transport |

| Adamantyl Urea | AU1235 | Not Reported | - |

| 1,5-Diarylpyrrole | BM212 | Not Reported | - |

| Indole-2-carboxamide | - | Not Reported | - |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination against M. tuberculosis

This protocol determines the lowest concentration of this compound that inhibits the visible growth of M. tuberculosis.

Materials:

-

M. tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase), 0.2% glycerol, and 0.05% Tween 80

-

This compound stock solution (in DMSO)

-

96-well microplates

-

Resazurin solution

-

Plate reader

Procedure:

-

Prepare a serial two-fold dilution of this compound in a 96-well plate using supplemented Middlebrook 7H9 broth. The final volume in each well should be 100 µL.

-

Prepare an inoculum of M. tuberculosis H37Rv in supplemented 7H9 broth, adjusted to a McFarland standard of 1.0, and then dilute it 1:20.

-

Add 100 µL of the diluted bacterial suspension to each well of the 96-well plate containing the compound dilutions.

-

Include a positive control (bacteria with no compound) and a negative control (broth only) on each plate.

-

Incubate the plates at 37°C for 7 days.

-

After incubation, add 30 µL of resazurin solution to each well and incubate for an additional 24-48 hours.

-

The MIC is defined as the lowest concentration of the compound that prevents a color change of resazurin from blue to pink.

TMM and TDM Accumulation Assay

This assay directly measures the impact of this compound on its target by quantifying the levels of TMM and TDM using radiolabeling and thin-layer chromatography (TLC).[1]

Materials:

-

M. tuberculosis H37Rv strain

-

Middlebrook 7H9 broth with supplements

-

[1,2-¹⁴C]acetic acid

-

This compound

-

Solvents for lipid extraction (chloroform, methanol)

-

TLC plates (silica gel)

-

TLC developing solvents (e.g., chloroform:methanol:water, 60:30:6, v/v/v)

-

Phosphorimager

Procedure:

-

Grow M. tuberculosis cultures to mid-log phase.

-